molecular formula C20H21N3O3 B6121973 3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone

3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone

Cat. No. B6121973
M. Wt: 351.4 g/mol
InChI Key: HLGZPCRRLTYTEQ-UHFFFAOYSA-N
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Description

3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone is a compound that has gained interest in the scientific community due to its potential therapeutic applications. It is a piperazinone derivative that has shown promising results in preclinical studies as an antipsychotic agent.

Mechanism of Action

The exact mechanism of action of 3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptor, the compound reduces the activity of the mesolimbic pathway, which is believed to be overactive in schizophrenia. By activating the serotonin 5-HT1A receptor, the compound may also have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In preclinical studies, 3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone has been shown to decrease dopamine release in the nucleus accumbens and increase serotonin release in the prefrontal cortex. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of 3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone is its selectivity for dopamine D2 and serotonin 5-HT1A receptors, which reduces the likelihood of off-target effects. However, the compound has low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.

Future Directions

There are several future directions for research on 3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone. One direction is to further investigate its potential therapeutic applications in other psychiatric disorders, such as anxiety and depression. Another direction is to develop more efficient synthesis methods to increase the yield and purity of the compound. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound in humans.

Synthesis Methods

The synthesis of 3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone involves the reaction of 2-(2-furyl)-5-methyl-1,3-oxazol-4-yl)methylamine with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of sodium hydride to obtain the final product. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone has been studied extensively in preclinical models for its potential antipsychotic properties. It has shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, without causing significant side effects. The compound has also been studied for its potential anxiolytic and antidepressant effects.

properties

IUPAC Name

3-benzyl-4-[[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-16(22-20(26-14)18-8-5-11-25-18)13-23-10-9-21-19(24)17(23)12-15-6-3-2-4-7-15/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGZPCRRLTYTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)CN3CCNC(=O)C3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-4-[[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one

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